MW-150

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von MW-150 umfasst mehrere Schritte, die von kommerziell erhältlichen Ausgangsmaterialien ausgehenDie Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Synthesegeräten beinhalten, um die Effizienz und Ausbeute zu erhöhen .

Analyse Chemischer Reaktionen

MW-150 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um seine funktionellen Gruppen zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Alpha-Isoform der mitogen-aktivierten Serin/Threonin-Proteinkinase p38 MAPK. Diese Kinase wird in Mikroglia und Neuronen exprimiert, wo sie eine Rolle bei der Freisetzung von proinflammatorischen Zytokinen und neuronaler Plastizität spielt . Durch die Hemmung von p38 MAPK reduziert this compound die Produktion von proinflammatorischen Zytokinen und moduliert neuronale Signalwege, was zur Linderung von Symptomen neurodegenerativer Erkrankungen beitragen kann .

Wissenschaftliche Forschungsanwendungen

MW-150 has a wide range of scientific research applications, including:

Wirkmechanismus

MW-150 exerts its effects by selectively inhibiting the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK. This kinase is expressed in microglia and neurons, where it plays a role in the release of pro-inflammatory cytokines and neuronal plasticity . By inhibiting p38 MAPK, this compound reduces the production of pro-inflammatory cytokines and modulates neuronal signaling pathways, which can help alleviate symptoms of neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

MW-150 ist Teil einer Reihe von Verbindungen, die entwickelt wurden, um Isoformen-Spezifität und Hirndurchdringung zu erreichen. Ähnliche Verbindungen umfassen:

VX-702: Ein hochspezifischer p38 MAPK-Inhibitor mit höherer Selektivität für p38 Alpha als für p38 Beta.

PF-3644022: Ein selektiver und ATP-kompetitiver MAPKAPK2-Inhibitor, der auch p38 MAPK hemmt.

This compound ist einzigartig in seiner Kombination aus Selektivität für p38 Alpha MAPK und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, was es zu einem wertvollen Werkzeug für die Untersuchung neurodegenerativer Erkrankungen macht .

Biologische Aktivität

MW-150, also known as MW01-18-150SRM, is a small molecule developed primarily for its therapeutic potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). It is characterized as a CNS-penetrant , selective inhibitor of the alpha isoform of the mitogen-activated protein kinase p38 (p38α MAPK) and has shown promise in various preclinical and clinical studies.

Chemical Structure

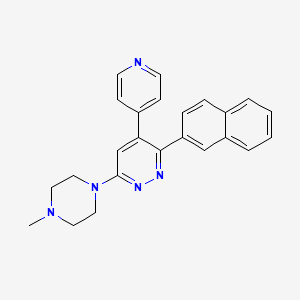

- Chemical Name : 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine

- Molecular Weight : 150 kDa

- Formulation : Available as this compound dihydrochloride dihydrate

This compound specifically inhibits p38α MAPK, an enzyme involved in inflammatory responses within the central nervous system. This inhibition is crucial because p38α MAPK mediates the release of pro-inflammatory cytokines such as TNFα and IL-1β from microglia, which play a significant role in neuroinflammation and neuronal damage associated with Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of MK2, an endogenous substrate of p38α MAPK, in activated glial cells. The compound has an inhibitory constant (Ki) of 101 nM for p38α MAPK, with IC₅₀ values of 332 nM for MK2 and 936 nM for IL-1β production . This suggests a potent anti-inflammatory effect that may alleviate some pathological features of neurodegenerative diseases.

Alzheimer’s Disease Models

In animal models, particularly the APP/PS1 transgenic mice, this compound administration from an early age prevented memory deficits without significantly affecting amyloid plaque accumulation. In older APP/PS knock-in mice, treatment with this compound improved cognitive performance measured through various behavioral tests .

Key Findings :

- Radial Arm Water Maze (RAWM) : Improved performance in memory tasks.

- Contextual Fear Conditioning Tests : Enhanced learning and memory retention.

Autism Spectrum Disorder Models

This compound has also been tested in models of autism spectrum disorder, where it normalized social behaviors and physiological disturbances linked to excessive serotonin activity. This indicates its broader potential in modulating neurobehavioral conditions beyond Alzheimer's disease .

Phase 1 and Phase 2 Trials

A Phase 1 study funded by the Alzheimer’s Association indicated that this compound was safe and well-tolerated by healthy volunteers. Following this, a Phase 2 trial began in January 2022, involving participants with mild to moderate Alzheimer's disease. This trial aims to evaluate safety, cognitive function, daily living activities, neuropsychiatric symptoms, and biomarkers related to inflammation and neuronal damage .

Expected Outcomes

The primary outcomes focus on safety and adverse events, while secondary outcomes include:

- Cognitive assessments

- Daily functional measures

- Blood levels of inflammatory cytokines and neurodegeneration markers (e.g., tau protein) .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Name | 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine |

| Ki for p38α MAPK | 101 nM |

| IC₅₀ for MK2 | 332 nM |

| IC₅₀ for IL-1β | 936 nM |

| Phase 1 Study Outcome | Safe and well-tolerated |

| Phase 2 Trial Start Date | May 2022 |

| Expected Completion | August 2024 |

Eigenschaften

IUPAC Name |

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIVUDIZZJLXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628502-91-9 | |

| Record name | MW-150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MW-150 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.